Cas no 129882-06-0 (N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline)
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzotriazole-1-methanamine, N-(3-nitrophenyl)-α-(phenylmethyl)-
- N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline
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- MDL: MFCD00835240
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX87013-250mg |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 250mg |
$110.00 | 2024-04-20 | |
| A2B Chem LLC | AX87013-1g |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 1g |
$220.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1241858-250mg |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 250mg |
$260 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1241858-1g |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 1g |
$435 | 2024-06-05 | |
| Oakwood | 183238-250mg |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 250mg |
$110.00 | 2023-09-17 | |
| Oakwood | 183238-1g |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 1g |
$220.00 | 2023-09-17 | |
| Fluorochem | 183238-250mg |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 250mg |
£141.00 | 2023-04-20 | ||
| Fluorochem | 183238-1g |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 1g |
£281.00 | 2023-04-20 | ||
| eNovation Chemicals LLC | Y1241858-250mg |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 250mg |
$270 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1241858-1g |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline |
129882-06-0 | 90% | 1g |
$635 | 2025-02-27 |
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline
Introduction to N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline (CAS No. 129882-06-0)
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline (CAS No. 129882-06-0) is a complex organic compound with a unique molecular structure and a wide range of potential applications in the fields of medicinal chemistry and materials science. This compound is characterized by its aromatic benzotriazole and nitroaniline moieties, which contribute to its chemical reactivity and biological activity. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The molecular formula of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline is C16H14N4O2, and its molecular weight is approximately 294.30 g/mol. The compound features a benzotriazole ring, which is known for its excellent stability and reactivity in various chemical reactions. The nitroaniline moiety, on the other hand, imparts strong electron-withdrawing properties and can participate in redox reactions. These structural features make the compound a valuable building block in the synthesis of more complex molecules.
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline typically involves multi-step processes. One common approach is to start with the reaction of 3-nitroaniline with benzotriazole to form an intermediate, followed by coupling with phenethylamine. This method has been optimized to achieve high yields and purity levels. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, making the synthesis more accessible and cost-effective.
In terms of its chemical properties, N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline exhibits strong UV absorption due to its aromatic structure. It also shows good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in various analytical techniques and as a precursor in the synthesis of functional materials.
Recent research has explored the potential applications of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline in medicinal chemistry. Studies have shown that compounds containing benzotriazole and nitroaniline moieties can exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated potent anti-inflammatory effects in vitro and in vivo models. The researchers attributed these effects to the ability of the nitroaniline moiety to modulate key signaling pathways involved in inflammation.
Beyond medicinal applications, N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline has also been investigated for its potential use in materials science. Its unique electronic properties make it a promising candidate for the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research published in Advanced Materials highlighted the use of this compound as a dopant in OLEDs, where it significantly improved device performance by enhancing charge transport properties.
The environmental impact of chemicals is an important consideration in their development and application. Studies on the environmental fate and toxicity of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline have shown that it has low toxicity to aquatic organisms at environmentally relevant concentrations. However, proper handling and disposal practices are still recommended to minimize any potential risks.
In conclusion, N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline (CAS No. 129882-06-0) is a versatile compound with a rich molecular structure that offers numerous opportunities for research and application across various fields. Its unique combination of aromatic benzotriazole and nitroaniline moieties makes it a valuable building block for synthetic chemistry and a promising candidate for medicinal and materials science applications. As research continues to advance, we can expect to see even more innovative uses for this fascinating compound.
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